![molecular formula C23H33ClN2O7 B14173003 D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine CAS No. 921934-26-1](/img/structure/B14173003.png)
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine: is a synthetic compound that combines elements of amino acids and aromatic compounds. This compound is of interest due to its unique structure, which includes a chlorophenyl group and a decanoyl chain, making it a potential candidate for various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine typically involves multiple steps:
Formation of the Chlorophenyl Methoxy Group: This step involves the reaction of 4-chlorophenol with methanol in the presence of a catalyst to form 4-chlorophenyl methoxy.
Synthesis of the Decanoyl Chain: The decanoyl chain is synthesized through a series of reactions starting from decanoic acid. This involves the formation of decanoyl chloride, which is then reacted with the chlorophenyl methoxy group to form the intermediate compound.
Coupling with D-Alanyl and L-Serine: The final step involves coupling the intermediate compound with D-alanyl and L-serine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and decanoyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the decanoyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine is used as a model compound for studying peptide synthesis and the effects of aromatic substitutions on peptide stability.
Biology
In biological research, this compound is used to study protein-ligand interactions and the role of aromatic groups in enzyme binding.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for more complex chemical syntheses.
作用機序
The mechanism of action of D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorophenyl group can interact with aromatic binding sites, while the peptide backbone can form hydrogen bonds with amino acid residues in proteins. This dual interaction allows the compound to modulate enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
D-Alanyl-D-Alanine: A dipeptide involved in bacterial cell wall synthesis.
L-Serine: An amino acid involved in protein synthesis and metabolism.
4-Chlorophenylalanine: An amino acid derivative used in biochemical research.
Uniqueness
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine is unique due to its combination of a chlorophenyl group and a decanoyl chain, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wider range of molecular targets compared to simpler peptides or amino acid derivatives.
特性
CAS番号 |
921934-26-1 |
|---|---|
分子式 |
C23H33ClN2O7 |
分子量 |
485.0 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl]oxypropanoic acid |
InChI |
InChI=1S/C23H33ClN2O7/c1-16(25)22(29)26-19(23(30)31)15-33-21(28)9-7-5-3-2-4-6-8-20(27)32-14-17-10-12-18(24)13-11-17/h10-13,16,19H,2-9,14-15,25H2,1H3,(H,26,29)(H,30,31)/t16-,19+/m1/s1 |
InChIキー |
ZQWDNCFVOKKQQO-APWZRJJASA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCCCCCCCC(=O)OCC1=CC=C(C=C1)Cl)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(COC(=O)CCCCCCCCC(=O)OCC1=CC=C(C=C1)Cl)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
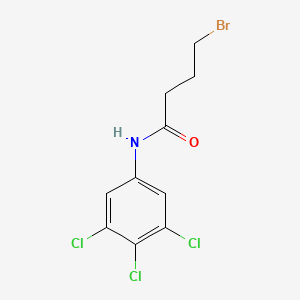
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
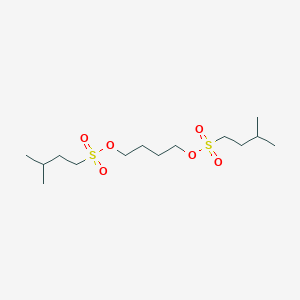
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

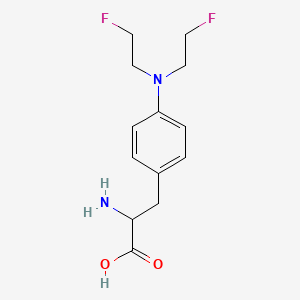
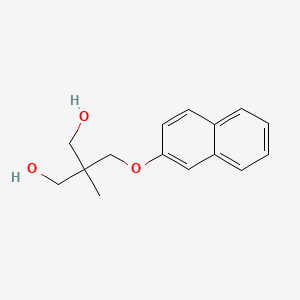
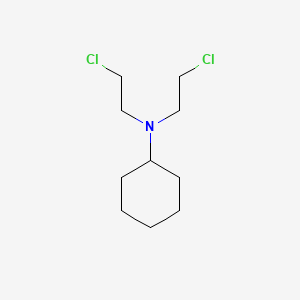
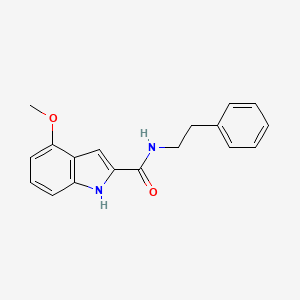
![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
